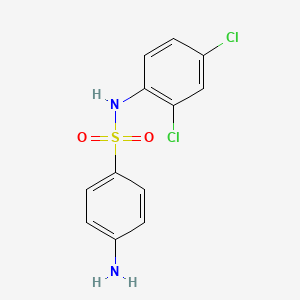

4-amino-N-(2,4-dichlorophényl)benzène-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary target of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), which is essential for bacterial DNA synthesis .

Mode of Action

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for binding to the enzyme . This competition inhibits the enzymatic conversion of PABA to dihydropteroic acid, an intermediate in the synthesis of THF .

Biochemical Pathways

By inhibiting the enzyme dihydropteroate synthetase, 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide disrupts the synthesis of THF . THF is a cofactor in the synthesis of purines and pyrimidines, which are building blocks of DNA . Therefore, the inhibition of THF synthesis by 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide leads to the inhibition of bacterial DNA synthesis .

Result of Action

The result of the action of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of THF, and consequently DNA, the compound prevents the bacteria from replicating .

Analyse Biochimique

Biochemical Properties

In vivo, 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

The cellular effects of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide are largely due to its interactions with enzymes and proteins within the cell. For instance, it can inhibit the activity of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, a vital component for DNA replication .

Molecular Mechanism

At the molecular level, 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the active site of dihydropteroate synthetase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .

Temporal Effects in Laboratory Settings

It is known that sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects .

Dosage Effects in Animal Models

The effects of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide in animal models vary with dosage. High doses may cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Metabolic Pathways

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme dihydropteroate synthetase, inhibiting its activity and thereby disrupting the synthesis of folic acid .

Transport and Distribution

It is known that sulfonamides can penetrate tissues well and are distributed throughout the body .

Subcellular Localization

The subcellular localization of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is not well-defined. Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with enzymes involved in folic acid synthesis .

The information provided here is based on the current understanding and is subject to change as new research findings emerge .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide typically involves the reaction of 2,4-dichloroaniline with sulfanilamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-amino-N-(3,4-dichlorophenyl)benzene-1-sulfonamide: A similar compound with a different substitution pattern on the phenyl ring.

Sulfanilamide: A related compound with a simpler structure and different functional groups.

Uniqueness

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Propriétés

IUPAC Name |

4-amino-N-(2,4-dichlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTOSZWQJYNQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2535805.png)

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2535809.png)

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)

![6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2535814.png)

![3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)

![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2535820.png)

![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)